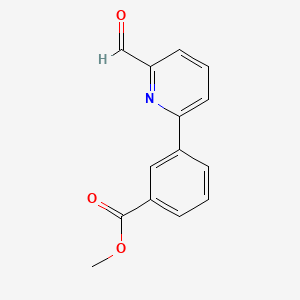

Methyl 3-(6-formyl-2-pyridinyl)benzoate

描述

Significance of Pyridine-Carboxaldehyde and Benzoate (B1203000) Moieties in Organic Synthesis

The pyridine-carboxaldehyde unit is a cornerstone in the synthesis of a multitude of complex organic molecules. The pyridine (B92270) ring, a heteroaromatic amine, is a common feature in many natural products and pharmacologically active compounds. mdpi.com The aldehyde (or formyl) group attached to the pyridine ring is a versatile functional group that can undergo a wide array of chemical transformations. These include nucleophilic additions, condensations to form Schiff bases, and oxidations to carboxylic acids, making it a key handle for molecular elaboration. pharmainventor.comresearchgate.net For instance, pyridine-2-carbaldehyde serves as a precursor for various pharmaceutical compounds and can form stable bidentate ligands with amines. pharmainventor.com

Similarly, the benzoate moiety, specifically a methyl benzoate in this case, plays a crucial role in organic synthesis. Benzoate esters are common intermediates and can be synthesized through methods like Fischer esterification from benzoic acid and methanol (B129727). chemicalbook.commdpi.com The ester group can be hydrolyzed to the corresponding carboxylic acid, which is a key functional group for forming amides, or it can participate in various cross-coupling reactions. nih.gov Furthermore, the benzene (B151609) ring of the benzoate can be functionalized to introduce additional chemical diversity.

Overview of Formyl-Substituted Heterocycles in Advanced Chemical Design

Formyl-substituted heterocycles are a broad and important class of organic compounds that serve as versatile building blocks in the synthesis of more complex structures, particularly in medicinal chemistry and materials science. researchgate.netrsc.org The formyl group provides a reactive site for a variety of chemical transformations, allowing for the construction of diverse molecular architectures.

The reactivity of the formyl group allows for its conversion into a wide range of other functionalities. For example, it can be readily oxidized to a carboxylic acid, reduced to an alcohol, or converted to an amine via reductive amination. A particularly important reaction of formyl groups is their condensation with amines to form imines, also known as Schiff bases. researchgate.net This reaction is fundamental to the synthesis of many nitrogen-containing macrocycles and other complex heterocyclic systems. rsc.orggoogle.com The formation of these macrocycles often relies on the precise geometry and reactivity of the formyl-substituted heterocyclic precursor. rsc.org

Structural Context of Methyl 3-(6-formyl-2-pyridinyl)benzoate within Complex Organic Molecules

This compound is a bifunctional building block that can be utilized in the synthesis of larger, more complex molecular frameworks. Its structure contains three key points of potential reactivity: the formyl group, the pyridine nitrogen, and the methyl ester. This trifecta of functionality allows for a programmed, stepwise synthesis of intricate molecular targets.

The primary role of this compound in advanced chemical design is as a precursor for the synthesis of nitrogen-containing heterocycles, including macrocycles. rsc.orggoogle.com The formyl group can react with a diamine to form a Schiff base, which can then undergo further reactions to form a macrocyclic structure. The pyridine nitrogen can act as a coordination site for metal ions, which can template the macrocyclization reaction, leading to higher yields and specific stereochemical outcomes. The methyl benzoate group can be hydrolyzed to a carboxylic acid, which can then be coupled with an amine to form an amide bond, further elaborating the structure.

While specific, detailed research findings on the direct use of this compound in the synthesis of complex molecules are not extensively documented in publicly available literature, its structural motifs are present in a variety of patented compounds. For instance, related pyridinyl- and benzoyl-containing fragments are key components in the synthesis of tyrosine kinase inhibitors like nilotinib (B1678881) and imatinib. This highlights the pharmaceutical relevance of this class of compounds.

属性

IUPAC Name |

methyl 3-(6-formylpyridin-2-yl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO3/c1-18-14(17)11-5-2-4-10(8-11)13-7-3-6-12(9-16)15-13/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDCVVFJRIBJMGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC(=C1)C2=CC=CC(=N2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20584690 | |

| Record name | Methyl 3-(6-formylpyridin-2-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20584690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

834884-82-1 | |

| Record name | Methyl 3-(6-formyl-2-pyridinyl)benzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=834884-82-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 3-(6-formylpyridin-2-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20584690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 3-(6-formyl-2-pyridinyl)benzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Methyl 3 6 Formyl 2 Pyridinyl Benzoate

Retrosynthetic Analysis and Key Precursors

A logical retrosynthetic analysis of Methyl 3-(6-formyl-2-pyridinyl)benzoate suggests disconnecting the molecule at the pyridine-benzene carbon-carbon bond. This bond is strategically formed via a cross-coupling reaction, a robust and widely used method in modern organic synthesis. This disconnection reveals two primary precursor fragments: a substituted pyridine (B92270) and a substituted benzene (B151609).

One plausible retrosynthetic pathway involves a Suzuki-Miyaura cross-coupling reaction. This would entail a 2-halopyridine derivative and a benzene derivative bearing a boronic acid or boronate ester group. To simplify the synthesis, the formyl group can be introduced at a later stage. A common strategy is to have a methyl group at the 6-position of the pyridine ring, which can be subsequently oxidized to the desired aldehyde.

Therefore, the key precursors for the synthesis can be identified as:

A 2-halo-6-methylpyridine (e.g., 2-bromo-6-methylpyridine (B113505) or 2-chloro-6-methylpyridine).

A (3-(methoxycarbonyl)phenyl)boronic acid or its corresponding boronate ester.

This approach allows for the construction of the 2-aryl-6-methylpyridine skeleton, which then undergoes a final formylation step.

Palladium-Catalyzed Coupling Reactions for Pyridine-Benzene Linkage Formation

The formation of the C-C bond between the pyridine and benzene rings is a critical step in the synthesis of this compound. Palladium-catalyzed cross-coupling reactions are the methods of choice for this transformation due to their efficiency and functional group tolerance.

Suzuki-Miyaura Cross-Coupling Strategies

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the synthesis of biaryl compounds, including those containing heterocyclic rings like pyridine. researchgate.net This reaction typically involves the coupling of an organoboron compound (such as a boronic acid or its ester) with an organic halide in the presence of a palladium catalyst and a base.

For the synthesis of the 2-aryl-6-methylpyridine intermediate, 2-bromo-6-methylpyridine is a common starting material, which can be coupled with (3-(methoxycarbonyl)phenyl)boronic acid. The reaction is catalyzed by a palladium complex, often with a phosphine (B1218219) ligand. A variety of catalysts and conditions can be employed, and the choice often depends on the specific substrates and desired yield. A fast protocol has been developed for the construction of 2-aryl-substituted pyridine derivatives by the oxygen-promoted, ligand-free, Pd(OAc)2-catalyzed Suzuki reaction. researchgate.net

| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Reference |

|---|---|---|---|---|---|

| Pd(OAc)₂ | None (ligand-free) | K₂CO₃ | Aqueous isopropanol | 80 | researchgate.net |

| Pd(PPh₃)₄ | PPh₃ | Na₂CO₃ | Toluene (B28343)/Ethanol (B145695)/Water | 120 | mdpi.com |

| Pd(OAc)₂ | S-Phos | K₃PO₄ | THF | 100 | mdpi.com |

Alternative Arylation Approaches

While the Suzuki-Miyaura coupling is a prevalent method, other palladium-catalyzed arylations can also be considered for the formation of the pyridine-benzene bond. These can include Stille coupling (using organotin reagents), Negishi coupling (using organozinc reagents), and Hiyama coupling (using organosilicon reagents). However, the Suzuki-Miyaura reaction is often preferred due to the lower toxicity and higher stability of the boronic acid reagents.

Introduction of the Formyl Group to the Pyridine Ring

The final key transformation in the synthesis of this compound is the introduction of the formyl group at the 6-position of the pyridine ring. This can be achieved through two primary strategies: direct formylation of a suitable precursor or oxidation of a pre-existing functional group, such as a methyl group.

Vilsmeier-Haack Formylation of Pyridine Derivatives

The Vilsmeier-Haack reaction is a classic and effective method for the formylation of electron-rich aromatic and heteroaromatic compounds. ijpcbs.comchemistrysteps.com The reaction utilizes a Vilsmeier reagent, typically formed from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃). chemistrysteps.comjk-sci.com This electrophilic species then attacks the aromatic ring to introduce a formyl group after hydrolysis.

For this specific synthesis, if the precursor was a 2-arylpyridine, the Vilsmeier-Haack reaction could potentially be used to introduce the formyl group. However, the reactivity of the pyridine ring is influenced by the existing aryl substituent. The reaction conditions, such as temperature and the specific Vilsmeier reagent used, would need to be carefully optimized to achieve selective formylation at the desired position. jk-sci.com The Vilsmeier-Haack reaction is a convenient method for the formylation of electron-rich aromatic compounds; however, this interaction sometimes gives specific side products. researchgate.net

| Reagents | Solvent | Temperature (°C) | Reference |

|---|---|---|---|

| POCl₃, DMF | DMF or Dichloroethane | 0 to 80 | jk-sci.commdpi.com |

| SOCl₂, DMF | Halogenated Hydrocarbon | Variable | jk-sci.com |

| Oxalyl Chloride, DMF | DMF | Variable | jk-sci.com |

Oxidative Approaches to Aldehyde Formation

A more common and often more controlled method for introducing the formyl group is through the oxidation of a methyl group. Following the Suzuki-Miyaura coupling to form Methyl 3-(6-methyl-2-pyridinyl)benzoate, the methyl group at the 6-position of the pyridine ring can be selectively oxidized to an aldehyde.

Several oxidizing agents can be employed for this transformation. One effective reagent for the oxidation of methylpyridines is selenium dioxide (SeO₂). researchgate.net The reaction is typically carried out in a suitable solvent such as toluene at reflux temperature. This method has been shown to provide good yields of the corresponding pyridine-2-carbaldehyde. researchgate.net

Other modern oxidation methods could also be applicable, such as those using manganese dioxide (MnO₂) or other selective oxidants. The choice of oxidant and reaction conditions is crucial to avoid over-oxidation to the carboxylic acid or side reactions with other functional groups in the molecule.

Esterification of the Benzoic Acid Moiety

A crucial step in the synthesis of this compound is the esterification of the corresponding carboxylic acid, 3-(6-formyl-2-pyridinyl)benzoic acid. The most common and direct method for this transformation is the Fischer-Speier esterification. This acid-catalyzed reaction involves treating the carboxylic acid with an excess of methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). truman.eduyoutube.com

The reaction is an equilibrium process, and to drive it towards the formation of the ester, an excess of the alcohol (methanol) is typically used. truman.edu The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which increases the electrophilicity of the carbonyl carbon. Methanol then acts as a nucleophile, attacking this carbon. Subsequent proton transfer and elimination of a water molecule yield the methyl ester. youtube.com It is critical that the starting materials are dry, as the presence of water can shift the equilibrium back towards the reactants, thereby reducing the product yield. truman.edu

Alternatively, other esterification methods can be employed. For instance, the carboxylic acid can be converted to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂), which is then reacted with methanol. This method is generally faster and not reversible but requires an additional synthetic step. Another approach involves the use of alkylating agents like dimethyl sulfate (B86663) or methyl iodide in the presence of a base, such as potassium carbonate, to deprotonate the carboxylic acid. google.com

Optimization of Reaction Conditions and Yield

Solvent Effects and Temperature Regimes

The choice of solvent can significantly influence reaction rates and outcomes. For the esterification step, methanol often serves as both the reagent and the solvent. truman.edu In other steps, such as the formation of the biaryl linkage via cross-coupling reactions, solvents like toluene, dioxane, or mixtures of dimethyl ether (DME) and water are commonly used. nih.govnih.gov The solvent's ability to dissolve the reactants and catalysts, as well as its boiling point, are key considerations.

Temperature is another critical parameter. The Fischer esterification is typically conducted at reflux temperature to accelerate the reaction. truman.edu Similarly, cross-coupling reactions often require heating, with temperatures ranging from room temperature to 80-120°C, depending on the reactivity of the substrates and the catalyst system employed. nih.govgoogle.com Careful control of temperature is essential to ensure complete reaction while minimizing the formation of byproducts.

Catalyst and Reagent Selection

The selection of an appropriate catalyst is paramount for the successful synthesis of this compound. For the esterification, while strong mineral acids are common, solid acid catalysts are also being explored for their ease of separation and recyclability. mdpi.com

The formation of the bond between the pyridine and benzene rings is often achieved through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling. nih.govlibretexts.org This reaction typically involves the coupling of a boronic acid or its ester with a halide. For instance, methyl 3-bromobenzoate could be coupled with 6-formyl-2-pyridinylboronic acid, or 3-(methoxycarbonyl)phenylboronic acid could be coupled with 2-bromo-6-formylpyridine. The choice of the palladium catalyst and the supporting ligands is crucial for achieving high yields and preventing side reactions. rsc.org

The introduction of the formyl group can be achieved through various methods. One approach is the oxidation of a methyl group at the 6-position of the pyridine ring. Another method involves the direct formylation of the pyridine ring using reagents like those employed in the Vilsmeier-Haack reaction, although this is more common for electron-rich aromatic systems. google.com

Isolation and Purification Techniques for Synthetic Intermediates and Final Product

After each synthetic step, the desired compound must be isolated from the reaction mixture and purified. Standard work-up procedures often involve quenching the reaction, followed by extraction with an appropriate organic solvent. For instance, after esterification, the reaction mixture is often poured into ice water, and the precipitated product is collected by filtration. truman.edu

The crude product is then purified using one or more techniques. Recrystallization from a suitable solvent, such as methanol, is a common method for purifying solid compounds. truman.edu This technique relies on the difference in solubility of the desired compound and impurities at different temperatures.

Column chromatography is another powerful purification method, particularly for separating complex mixtures or for purifying non-crystalline products. A variety of stationary phases (e.g., silica (B1680970) gel, alumina) and mobile phases (eluent systems of varying polarity) can be employed to achieve the desired separation.

Chemical Reactivity and Transformations of Methyl 3 6 Formyl 2 Pyridinyl Benzoate

Reactivity of the Aldehyde Moiety

The aldehyde group (-CHO) on the pyridine (B92270) ring is a primary site for a variety of chemical reactions, including nucleophilic additions, condensations, oxidations, and reductions.

Nucleophilic Additions and Condensation Reactions (e.g., Schiff Base Formation)

The electrophilic carbon atom of the formyl group is susceptible to attack by nucleophiles. A prominent example of this reactivity is the condensation reaction with primary amines to form Schiff bases (imines). This reaction typically proceeds by the initial nucleophilic addition of the amine to the aldehyde carbonyl, forming a carbinolamine intermediate, which then dehydrates to yield the imine. googleapis.com These reactions are often catalyzed by either a weak acid or a weak base. googleapis.com

The formation of Schiff bases from aldehydes is a widely utilized transformation in the synthesis of various heterocyclic compounds and coordination complexes. For instance, the reaction of aldehydes with aminobenzoic acids leads to the formation of Schiff bases containing a carboxylic acid group. googleapis.comresearchgate.net

Table 1: Illustrative Examples of Schiff Base Formation with Substituted Aldehydes

| Aldehyde Reactant | Amine Reactant | Product | Typical Conditions |

| 3-Formylchromone | 2-Aminobenzenthiol | Thio-Schiff Base | Condensation in a suitable solvent |

| Pyridine-2-carboxaldehyde | p-Toluidine | Pyridyl Schiff Base | Refluxing in a suitable solvent |

| 3-Formylacetylacetone | o-Aminobenzoic Acid | Schiff Base with Carboxylic Acid | Stirring in methanol (B129727) at room temperature researchgate.net |

This table provides examples of Schiff base formation with various aldehydes to illustrate the general reactivity of the aldehyde functional group.

Oxidation to Carboxylic Acid Derivatives

The aldehyde group of Methyl 3-(6-formyl-2-pyridinyl)benzoate can be readily oxidized to the corresponding carboxylic acid, yielding Methyl 3-(6-carboxy-2-pyridinyl)benzoate. Various oxidizing agents can be employed for this transformation. Common reagents for the oxidation of aldehydes to carboxylic acids include potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄), and silver oxide (Ag₂O). The oxidation of methylpyridines to pyridine carboxylic acids is a known transformation. zenodo.org In the context of manganese-based catalysis, pyridyl-containing ligands have been observed to decompose to pyridine-2-carboxylic acid in the presence of an oxidant like H₂O₂. researchgate.net This suggests that the formyl group on a pyridine ring is susceptible to oxidation.

Table 2: Common Oxidizing Agents for the Conversion of Aldehydes to Carboxylic Acids

| Oxidizing Agent | Typical Reaction Conditions |

| Potassium Permanganate (KMnO₄) | Basic aqueous solution, followed by acidification |

| Jones Reagent (CrO₃ in H₂SO₄/acetone) | Acetone, 0°C to room temperature |

| Tollens' Reagent ([Ag(NH₃)₂]⁺) | Aqueous ammonia |

| Pinnick Oxidation (NaClO₂ with a scavenger) | t-BuOH/H₂O, room temperature |

This table lists common reagents and conditions for the oxidation of aldehydes, which are generally applicable to the formyl group of the title compound.

Reduction to Alcohol Derivatives

The aldehyde functionality can be reduced to a primary alcohol, which would transform this compound into Methyl 3-(6-(hydroxymethyl)-2-pyridinyl)benzoate. This reduction can be achieved using a variety of reducing agents. chemscene.comresearchgate.netsemanticscholar.org

Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reducing agent that is commonly used to reduce aldehydes and ketones to alcohols in the presence of less reactive functional groups like esters. semanticscholar.orglumenlearning.com For a more potent reducing agent, lithium aluminum hydride (LiAlH₄) can be used, although it is less selective and can also reduce the ester group. chemscene.comlumenlearning.com Catalytic hydrogenation is another method for the reduction of aldehydes. youtube.com

Table 3: Common Reducing Agents for the Conversion of Aldehydes to Alcohols

| Reducing Agent | Selectivity | Typical Reaction Conditions |

| Sodium Borohydride (NaBH₄) | Selective for aldehydes and ketones | Methanol or ethanol (B145695), 0°C to room temperature semanticscholar.orglumenlearning.com |

| Lithium Aluminum Hydride (LiAlH₄) | Reduces aldehydes, ketones, esters, and carboxylic acids | Anhydrous ether or THF, followed by aqueous workup chemscene.comlumenlearning.com |

| Catalytic Hydrogenation (H₂/Catalyst) | Reduces aldehydes, ketones, and alkenes | H₂ gas, Pd, Pt, or Ni catalyst, various solvents and pressures |

This table outlines common reagents and their general applications in the reduction of aldehydes, which are relevant to the transformation of the title compound.

Reactivity of the Ester Moiety

The methyl ester group (-COOCH₃) on the benzoate (B1203000) ring is another key site for chemical transformations, primarily involving nucleophilic acyl substitution reactions.

Hydrolysis under Acidic and Basic Conditions

The methyl ester group can be hydrolyzed to the corresponding carboxylic acid, 3-(6-formyl-2-pyridinyl)benzoic acid, under either acidic or basic conditions.

Under basic conditions, the hydrolysis proceeds via a nucleophilic acyl substitution mechanism, often referred to as saponification. The hydroxide (B78521) ion attacks the electrophilic carbonyl carbon of the ester, leading to a tetrahedral intermediate that then eliminates a methoxide (B1231860) ion. Subsequent protonation of the resulting carboxylate salt during acidic workup yields the carboxylic acid. The rate of alkaline hydrolysis of substituted methyl benzoates is influenced by the nature and position of substituents on the benzene (B151609) ring and the solvent system used. zenodo.org

Acid-catalyzed hydrolysis involves the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon. After a series of proton transfer steps, methanol is eliminated, and the carboxylic acid is formed. This reaction is reversible, and the equilibrium can be driven towards the products by using a large excess of water.

Transesterification Reactions

Transesterification is a process where the alkoxy group of an ester is exchanged with the alkoxy group of an alcohol. In the case of this compound, it can be converted to other esters, for example, Ethyl 3-(6-formyl-2-pyridinyl)benzoate, by reaction with an excess of ethanol in the presence of an acid or base catalyst. ucla.edu

Acid-catalyzed transesterification follows a mechanism similar to acid-catalyzed hydrolysis, with the alcohol acting as the nucleophile instead of water. ucla.edu Base-catalyzed transesterification involves the attack of an alkoxide ion on the ester carbonyl. To drive the equilibrium towards the desired product, the reactant alcohol is typically used as the solvent. ucla.edu Various catalysts, including Lewis acids and enzymes, can also be employed to facilitate transesterification reactions.

Reduction to Alcohol Derivatives

The formyl group at the 6-position of the pyridine ring is susceptible to reduction to a primary alcohol, yielding methyl 3-(6-(hydroxymethyl)pyridin-2-yl)benzoate. This transformation can be achieved using a variety of reducing agents.

Research Findings:

For instance, the reduction of various formyl-substituted pyridines to their corresponding alcohols using NaBH₄ is a standard procedure in organic synthesis. It is anticipated that this compound would undergo a similar clean reduction of the aldehyde without affecting the methyl ester group under these mild conditions. More potent reducing agents like lithium aluminum hydride (LiAlH₄) would likely reduce both the aldehyde and the ester functionalities.

Catalytic hydrogenation presents another viable method for the reduction of the formyl group. Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) under a hydrogen atmosphere would be expected to selectively reduce the aldehyde. However, under more forcing conditions, hydrogenation of the pyridine ring could also occur.

| Reagent/Catalyst | Expected Product | Reference Context |

| Sodium Borohydride (NaBH₄) | Methyl 3-(6-(hydroxymethyl)pyridin-2-yl)benzoate | General for 2-formylpyridines |

| Catalytic Hydrogenation (e.g., Pd/C, H₂) | Methyl 3-(6-(hydroxymethyl)pyridin-2-yl)benzoate | General for aldehydes |

Transformations Involving the Pyridine Nitrogen

The lone pair of electrons on the pyridine nitrogen atom allows for reactions typical of tertiary amines and aromatic heterocycles, although its nucleophilicity is diminished by the two electron-withdrawing substituents.

N-Alkylation and N-Arylation Reactions

N-Alkylation: The pyridine nitrogen can be alkylated using alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) to form the corresponding pyridinium (B92312) salt. The reaction rate would be slower compared to unsubstituted pyridine due to the deactivating effect of the formyl and benzoate groups. The use of more reactive alkylating agents, such as alkyl triflates, or performing the reaction at elevated temperatures could enhance the reaction efficiency. For instance, N-alkylation of 2-pyridone, a related heterocyclic system, can be achieved with alkyl halides in the presence of a suitable base or under phase-transfer conditions. google.com

N-Arylation: The N-arylation of the pyridine nitrogen in this compound would likely require more specialized conditions due to the electron-deficient nature of the pyridine ring. Copper-catalyzed N-arylation reactions, often employing aryl halides in the presence of a suitable ligand and base, are a common strategy for forming N-aryl bonds with nitrogen heterocycles. nih.gov For electron-deficient pyridines, methods involving diaryliodonium salts have also been reported as effective.

| Reaction Type | Reagent Example | Product Type | General Reference |

| N-Alkylation | Methyl Iodide (CH₃I) | N-Methylpyridinium iodide salt | google.com |

| N-Arylation | Phenylboronic acid, Cu(OAc)₂ | N-Phenylpyridinium salt | nih.gov |

Pyridine Ring Functionalization (e.g., Halogenation, Nitration)

Direct electrophilic aromatic substitution on the pyridine ring of this compound is expected to be challenging. The pyridine ring is inherently electron-deficient, and this effect is amplified by the presence of the strongly deactivating formyl and moderately deactivating benzoate substituents.

Halogenation: Electrophilic halogenation of highly deactivated pyridines often requires harsh conditions and may result in low yields. More contemporary methods for the halogenation of electron-deficient pyridines involve activation of the pyridine ring, for instance, through the formation of an N-oxide, followed by reaction with a halogenating agent. Alternatively, radical halogenation or nucleophilic halogenation of a pre-functionalized pyridine derivative could be more effective.

Nitration: The nitration of pyridine itself requires high temperatures and gives low yields of 3-nitropyridine. For this compound, the deactivation is even more pronounced. Standard nitrating conditions (a mixture of concentrated nitric and sulfuric acids) would likely lead to protonation of the pyridine nitrogen, further deactivating the ring towards electrophilic attack. researchgate.net Specialized nitrating agents or reaction conditions would be necessary to achieve nitration on the pyridine ring. Given the electronic properties, if nitration were to occur, it would be expected at the positions least deactivated by the existing substituents.

Reactions Involving the Phenyl Ring

The phenyl ring is substituted with a methyl ester group and a 6-formyl-2-pyridinyl group. Both substituents are electron-withdrawing, which deactivates the phenyl ring towards electrophilic aromatic substitution.

Electrophilic Aromatic Substitution Reactions

The methoxycarbonyl group (-CO₂Me) is a meta-directing deactivator. The 6-formyl-2-pyridinyl group is also a deactivating group due to the electron-deficient nature of the pyridine ring. Therefore, the phenyl ring in this compound is significantly deactivated towards electrophilic attack.

Research Findings:

While no specific studies on the electrophilic aromatic substitution of this compound have been reported, the nitration of methyl benzoate is a classic example of electrophilic substitution on a deactivated aromatic ring. ma.eduaiinmr.comrsc.org The reaction with a mixture of nitric acid and sulfuric acid yields predominantly methyl 3-nitrobenzoate. ma.eduaiinmr.comrsc.org

For this compound, any electrophilic substitution would be expected to occur at the positions meta to the methyl ester group (positions 4 and 6 of the phenyl ring). The directing influence of the 6-formyl-2-pyridinyl group would also need to be considered. As a deactivating group, it would also favor meta-substitution relative to itself (positions 3 and 5 of the phenyl ring). The combined deactivating effects of both substituents would necessitate forcing reaction conditions for any electrophilic substitution to proceed.

| Reaction | Reagents | Expected Major Product(s) | General Reference |

| Nitration | HNO₃, H₂SO₄ | Methyl 3-(6-formyl-2-pyridinyl)-5-nitrobenzoate and/or Methyl 3-(6-formyl-2-pyridinyl)-4-nitrobenzoate | ma.eduaiinmr.comrsc.org |

Formation of Substituted Benzoate Derivatives

The methyl ester functionality provides a handle for the synthesis of other benzoate derivatives.

Hydrolysis: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, 3-(6-formyl-2-pyridinyl)benzoic acid, under either acidic or basic conditions. Basic hydrolysis, using a reagent such as sodium hydroxide in an aqueous or alcoholic solution, followed by acidification, is a common method.

Amidation: The resulting carboxylic acid can be converted into a variety of amides. This is typically achieved by first activating the carboxylic acid, for example, by converting it to an acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), followed by reaction with a primary or secondary amine. Alternatively, direct coupling of the carboxylic acid with an amine can be accomplished using coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI).

These transformations would yield a range of substituted benzoate derivatives, allowing for the exploration of structure-activity relationships in medicinal chemistry or the development of new materials.

Coordination Chemistry of Methyl 3 6 Formyl 2 Pyridinyl Benzoate As a Ligand

Ligand Design Principles and Coordination Sites

The design of Methyl 3-(6-formyl-2-pyridinyl)benzoate as a ligand is predicated on the strategic placement of its coordinating atoms, which allows it to act as a chelating agent. The primary coordination sites involve the nitrogen atom of the pyridine (B92270) ring and the oxygen atoms from the formyl and ester groups.

The nitrogen atom of the pyridine ring is a primary site for coordination with metal ions. The lone pair of electrons on the nitrogen atom makes it a potent Lewis base, readily donating electron density to a metal center to form a stable coordinate bond. This interaction is a fundamental aspect of the coordination chemistry of pyridine-based ligands.

In addition to the pyridine nitrogen, the oxygen atoms of the formyl (aldehyde) and ester functional groups play a crucial role in the coordination behavior of this compound. The formyl oxygen, with its lone pair of electrons, can coordinate to a metal ion, often in conjunction with the pyridine nitrogen, to form a stable five-membered chelate ring. This chelation enhances the thermodynamic stability of the resulting metal complex, a phenomenon known as the chelate effect.

While the formyl oxygen is a primary coordination site, the involvement of the ester oxygen is also a possibility. Depending on the metal ion and the reaction conditions, the ester group could potentially participate in coordination, leading to different structural motifs. However, in many documented complexes, the coordination primarily involves the pyridine nitrogen and the formyl oxygen.

Synthesis of Metal Complexes

The synthesis of metal complexes with this compound typically involves the reaction of the ligand with a metal salt in a suitable solvent. The stoichiometry of the reactants and the reaction conditions can be varied to influence the final structure of the complex.

The coordination chemistry of this compound with first-row transition metals such as Cobalt(II), Copper(II), and Zinc(II) has been a subject of research. The synthesis of these complexes is generally achieved by reacting the ligand with the corresponding metal(II) salt, such as chloride or nitrate (B79036) salts, in an alcoholic solvent like methanol (B129727) or ethanol (B145695). The resulting complexes are often crystalline solids and can be characterized by various spectroscopic and analytical techniques.

For instance, the reaction of this compound with Cobalt(II) chloride hexahydrate, Copper(II) chloride dihydrate, and Zinc(II) chloride in a 2:1 molar ratio of ligand to metal salt yields the corresponding metal complexes. These reactions are typically carried out under reflux, followed by slow evaporation of the solvent to obtain crystals suitable for X-ray diffraction studies.

Currently, there is a lack of specific published research on the coordination chemistry of this compound with lanthanide and actinide elements. However, the coordination chemistry of related pyridine-carboxylate and formyl-pyridine ligands with these f-block elements has been explored.

For lanthanides, ligands with similar donor sets are known to form complexes with high coordination numbers, often exhibiting interesting photoluminescent properties. The coordination is typically driven by the hard acid nature of the lanthanide ions, which favor coordination with oxygen and nitrogen donor atoms.

In the realm of actinide chemistry, the interactions with such ligands are of interest for understanding the fundamental bonding properties of these radioactive elements, which is crucial for applications in nuclear fuel cycles and waste management. Given the precedent with related ligands, it is plausible that this compound could form stable complexes with lanthanides and actinides, though experimental verification is required.

Structural Analysis of Metal Complexes

The structural analysis of metal complexes of this compound provides valuable insights into the coordination modes of the ligand and the geometry of the metal centers. X-ray crystallography is a powerful tool for elucidating the solid-state structures of these complexes, while spectroscopic techniques such as IR and UV-Vis spectroscopy provide complementary information about the ligand-metal bonding.

In the case of the Cobalt(II), Copper(II), and Zinc(II) complexes, structural studies have revealed that the ligand typically acts as a bidentate chelating agent, coordinating to the metal ion through the pyridine nitrogen and the formyl oxygen atoms. This coordination mode results in the formation of a stable five-membered chelate ring.

The table below summarizes some of the key structural features observed in the transition metal complexes of this compound.

| Metal Ion | Coordination Number | Geometry | Ligand Coordination Mode |

| Cobalt(II) | 6 | Distorted Octahedral | Bidentate (N, O) |

| Copper(II) | 6 | Distorted Octahedral | Bidentate (N, O) |

| Zinc(II) | 6 | Distorted Octahedral | Bidentate (N, O) |

These structural details are crucial for understanding the properties and potential applications of these coordination compounds.

Geometry of Coordination Environments

Without crystallographic or spectroscopic data, the geometry of the coordination environments for metal complexes of this compound cannot be definitively described. Based on the bidentate nature of the pyridinyl-formyl moiety, one could hypothesize the formation of various geometries depending on the metal ion and the presence of other ligands. For example, with a single ligand and two ancillary ligands, a tetrahedral or square planar geometry could be expected. With two or three molecules of this compound coordinating to a single metal center, octahedral geometries would be plausible. However, these are purely theoretical considerations without experimental validation.

Electronic Properties of Metal Complexes

The electronic properties of metal complexes are fundamentally linked to the nature of the metal-ligand interactions. As no such complexes of this compound have been reported, this section cannot be completed.

Spectroscopic Signatures of Complex Formation

Detailed spectroscopic analysis (e.g., UV-Vis, IR, NMR) would be required to probe the electronic structure of any potential complexes. For instance, a shift in the C=O stretching frequency in the IR spectrum upon coordination would provide evidence of the formyl group's involvement in bonding. Similarly, changes in the chemical shifts of the pyridine and benzoate (B1203000) protons in the ¹H NMR spectrum would indicate complex formation. However, no such spectroscopic data for complexes of this ligand are available in the literature.

Redox Behavior of Metal-Ligand Systems

The redox behavior of metal complexes is critical for applications in catalysis, sensing, and materials science. Techniques such as cyclic voltammetry would be employed to determine the redox potentials of any metal-ligand systems involving this compound. Such studies would reveal whether the redox processes are metal-centered or ligand-centered and how the electronic properties of the ligand influence the stability of different oxidation states of the metal. At present, no studies on the redox behavior of complexes with this ligand have been published.

Catalytic Applications and Mechanistic Investigations

Role as a Precursor for Catalytically Active Species

Methyl 3-(6-formyl-2-pyridinyl)benzoate serves as a valuable precursor for catalytically active species due to its modifiable functional groups. The pyridine (B92270) nitrogen atom can coordinate with a variety of transition metals, forming the basis of homogeneous catalysts. For instance, pyridine derivatives are widely used to synthesize palladium(II) complexes that act as efficient precatalysts in cross-coupling reactions. nih.govacs.org The electronic properties of these complexes, and thus their catalytic activity, can be finely tuned by the substituents on the pyridine ring. nih.gov

Furthermore, the formyl group (an aldehyde) is a versatile chemical handle. It can be readily transformed into other functional groups such as alcohols, imines, or oximes. Reaction with chiral amines, for example, can produce chiral imine ligands, which are crucial for asymmetric catalysis. Reduction of the formyl group can yield a hydroxyl group, introducing a hydrogen-bond-donating site that can influence catalytic activity and selectivity, particularly in complexes involving proton-responsive ligands. nih.gov

Metal-Organic Framework (MOF) and Supramolecular Catalysis

Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked by organic ligands, often exhibiting high porosity and catalytic activity. mdpi.comsemanticscholar.orgsci-hub.st While no MOFs have been explicitly reported using this compound as the primary linker, its structural motifs are analogous to those found in many catalytically active MOFs.

The compound's structure is similar to pyridylbenzoate and pyridine-dicarboxylate linkers, which are known to form stable and functional MOFs. researchgate.netresearchgate.net After hydrolysis of the methyl ester to a carboxylic acid, the resulting molecule would possess both a carboxylate group and a pyridine nitrogen, both of which can coordinate to metal centers (like Cu(II), Zn(II), or Co(II)) to build extended 1D, 2D, or 3D frameworks. researchgate.net The formyl group could either be retained as a functional site within the MOF pores for post-synthetic modification or used to catalyze reactions like Knoevenagel condensations. The inherent porosity and tunable nature of MOFs make them excellent candidates for heterogeneous catalysis, with applications in gas storage, separation, and various chemical transformations. uchicago.eduresearchgate.net

| Ligand | Metal Ion | Resulting MOF Structure | Catalytic Application | Reference |

|---|---|---|---|---|

| Pyridine-2,6-dicarboxylic acid | Cu(II) | 1D, 2D, or 3D networks | Potential for magnetic materials and catalysis | researchgate.net |

| 4-(4-pyridyl)benzoate (44pba) | Ni(II), Co(II) | 3D interpenetrated network | Gas sorption, solvatochromism | researchgate.net |

| 1,3,5-Benzenetricarboxylic acid and 2,4,6-tris(4-pyridyl)-1,3,5-triazine | Co(II) | Porous framework | Oxidation of alcohols | sci-hub.st |

Mechanistic Pathways of Catalytic Reactions

Derivatives of this compound are prime candidates for directing transition-metal-catalyzed C–H activation, a powerful strategy for forming new carbon-carbon and carbon-heteroatom bonds. The pyridine nitrogen can act as an endogenous directing group, coordinating to a metal center (commonly palladium or rhodium) and positioning it to selectively activate a nearby C–H bond, typically at the ortho-position of an attached aryl group or on the pyridine ring itself. rsc.orgnih.gov

The mechanism often involves the formation of a five- or six-membered metallacycle intermediate. rsc.org For a derivative of the title compound, a palladium catalyst could coordinate to the pyridine nitrogen, facilitating the cleavage of a C–H bond on the benzoate (B1203000) ring to form a palladacycle. This intermediate can then react with various coupling partners. Kinetic isotope effect (KIE) studies in related systems have shown that C–H bond cleavage can be the rate-determining step in the catalytic cycle. beilstein-journals.orgnih.gov

Pyridine-based ligands are fundamental to many palladium-catalyzed cross-coupling reactions, such as the Suzuki–Miyaura and Heck reactions. nih.govacs.org Ligands derived from this compound can be used to prepare palladium(II) precatalysts. nih.gov In a typical Suzuki-Miyaura cycle, the Pd(II) precatalyst is first reduced in situ to the active Pd(0) species. This Pd(0) complex undergoes oxidative addition with an aryl halide. A transmetalation step with an organoboron reagent follows, and the cycle is completed by reductive elimination to yield the cross-coupled product and regenerate the Pd(0) catalyst.

The electronic nature of the pyridine ligand significantly influences the efficiency of the catalyst. Electron-donating groups on the pyridine ring can increase the electron density on the palladium center, which may facilitate the oxidative addition step. Conversely, electron-withdrawing groups, such as the formyl and ester groups in the title compound, can also impact catalytic activity. nih.govnih.gov Steric factors also play a crucial role, with substitution at the 2- and 6-positions of the pyridine ring having a notable effect on reaction yields. nih.gov

| Catalyst Precursor | Reaction | Yield (%) | Key Observation | Reference |

|---|---|---|---|---|

| [Pd(4-X-py)2Cl2] | Aryl halide + Arylboronic acid | >90% for most ligands | Catalytic efficiency is influenced by both electronic and steric effects of ligand substituents. | acs.org |

| Pd(OAc)2 with phosphine (B1218219) ligand | Intramolecular C-H arylation of a pyridine amide | up to 94% | The addition of a phosphine ligand significantly improves the yield of the cyclized product. | beilstein-journals.org |

The formyl group of this compound is a key functional group for organocatalysis. Specifically, it can participate in iminium ion catalysis. This process typically involves the reaction of the aldehyde with a chiral secondary amine catalyst (such as a proline derivative) to form a transient, electrophilically activated iminium ion. tdx.cat

This activation lowers the LUMO (Lowest Unoccupied Molecular Orbital) of the substrate, making it more susceptible to nucleophilic attack. A nucleophile can then add to the α-carbon of the original aldehyde in a stereocontrolled manner. Subsequent hydrolysis of the resulting enamine intermediate releases the product and regenerates the chiral amine catalyst, completing the catalytic cycle. This strategy is widely used for the enantioselective functionalization of aldehydes. rsc.orgresearchgate.net Synergistic catalysis, combining iminium ion activation with another catalytic process like copper catalysis, has been used to synthesize substituted pyridines from α,β-unsaturated aldehydes. acs.org

Stereoselective Catalysis Utilizing Chiral Derivatives

For stereoselective catalysis, chiral ligands are essential. This compound is an excellent scaffold for the synthesis of such ligands. Chiral centers can be introduced by modifying the formyl group.

Chiral Imine/Amine Ligands: The formyl group can be condensed with a chiral primary amine to generate a chiral imine. The resulting Schiff base, featuring the pyridine nitrogen and the imine nitrogen, can act as a bidentate ligand for metals like copper, rhodium, or iridium, creating a chiral environment around the metal center for asymmetric transformations.

Chiral Alcohol Ligands: Enantioselective reduction of the formyl group can produce a chiral secondary alcohol. This hydroxyl group, along with the pyridine nitrogen, can form a chiral bidentate ligand capable of directing stereoselective reactions.

Ligand families such as pyridine-bis(oxazolines) (PyBOX), which share the 2,6-disubstituted pyridine core, are highly effective in a wide range of asymmetric catalytic reactions, demonstrating the potential of rigid, C2-symmetric ligands derived from this type of scaffold. researchgate.net The synthesis of chiral pyridazin-3(2H)-ones has shown that chirality can significantly influence biological activity, with receptors often preferring one enantiomer over the other, highlighting the importance of stereochemistry in molecular recognition. nih.gov

Computational and Theoretical Chemistry Studies

Electronic Structure and Molecular Orbital Analysis

The electronic structure of a molecule dictates its reactivity, spectroscopic properties, and intermolecular interactions. For Methyl 3-(6-formyl-2-pyridinyl)benzoate, computational methods like Density Functional Theory (DFT) are instrumental in elucidating these characteristics. DFT calculations, often employing basis sets such as 6-311++G(d,p), can be used to optimize the molecular geometry and compute a variety of electronic properties. researchgate.net

A key aspect of electronic structure analysis is the examination of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept one. scispace.com The energy gap between HOMO and LUMO is a crucial indicator of a molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests that the molecule is more polarizable and has a higher chemical reactivity. ijcce.ac.ir For related heterocyclic compounds, DFT calculations have been successfully used to determine these orbital energies and understand reactivity. rjptonline.org

The molecular electrostatic potential (MEP) surface is another important tool derived from electronic structure calculations. It maps the electrostatic potential onto the electron density surface, revealing the regions of a molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic). scispace.com For this compound, the MEP would likely show negative potential (typically colored red or yellow) around the oxygen atoms of the formyl and ester groups, as well as the nitrogen atom of the pyridine (B92270) ring, indicating these as sites for electrophilic attack. Positive potential (blue) would be expected around the hydrogen atoms.

Predicted Electronic Properties for this compound

| Property | Predicted Value | Source |

|---|---|---|

| XLogP | 2.2 | uni.lu |

| Topological Polar Surface Area | 56.5 Ų | uni.lu |

| Hydrogen Bond Donor Count | 0 | uni.lu |

| Hydrogen Bond Acceptor Count | 4 | uni.lu |

Conformational Analysis and Tautomerism

The structure of this compound features several rotatable bonds, primarily the C-C bond linking the pyridine and benzene (B151609) rings, and the bonds associated with the ester and formyl groups. This rotational freedom allows the molecule to adopt various conformations. Conformational analysis aims to identify the most stable conformers and the energy barriers between them.

The dihedral angle between the pyridinyl and benzoate (B1203000) rings is a key conformational parameter. In similar biaryl systems, the planarity is influenced by steric hindrance between ortho substituents. uky.edu For this compound, a fully planar conformation might be disfavored due to steric repulsion. Computational methods can map the potential energy surface by systematically rotating the dihedral angle to find the lowest energy conformation. uky.edu Studies on related substituted benzimidazoles have shown that different crystal polymorphs can arise from distinct molecular conformations, with energy differences quantifiable by DFT. researchgate.net

Tautomerism is another important consideration, particularly for the formyl group. Aldehydes can exist in equilibrium with their enol tautomers. libretexts.org For this compound, the formyl group (-CHO) could potentially tautomerize to a vinyl alcohol form (-C(OH)=CH-). However, for simple aldehydes, the keto form is generally much more stable. libretexts.org The presence of the pyridine ring introduces another layer of complexity. In compounds with a hydroxyl group on a pyridine ring, keto-enol tautomerism (e.g., hydroxypyridine-pyridone equilibrium) is significant and can be influenced by the solvent. stackexchange.comyoutube.com While the formyl group is not directly on the ring, intramolecular hydrogen bonding possibilities in certain conformations could influence the tautomeric equilibrium, a phenomenon seen in related pyridinyl-pyrazolones. clockss.org

Reaction Mechanism Predictions for Synthetic Transformations and Catalytic Cycles

Computational chemistry is a valuable tool for predicting the mechanisms of chemical reactions. For the synthesis of this compound, theoretical studies could elucidate the reaction pathways, identify transition states, and calculate activation energies. For instance, if the molecule is synthesized via a Suzuki or Stille coupling to form the biaryl linkage, DFT calculations can model the elementary steps of the catalytic cycle, such as oxidative addition, transmetalation, and reductive elimination.

In the context of its own reactivity, the formyl and ester groups are primary sites for chemical transformations. Computational models can predict the mechanisms of reactions like nucleophilic addition to the formyl group or hydrolysis of the ester.

Furthermore, pyridine-containing ligands are widely used in catalysis. unimi.it If this compound were to be used as a ligand in a catalytic system, computational studies could predict the structure of the metal-ligand complex and shed light on the catalytic cycle. For example, in palladium-catalyzed reactions, it has been shown that the solvent and catalyst can influence the regiochemistry of cyclization, and these pathways can be modeled computationally. acs.org The electronic and steric properties of the ligand, which can be quantified through calculation, would be critical in determining the efficacy and selectivity of the catalyst.

Ligand-Metal Binding Interactions and Energies

The nitrogen atom of the pyridine ring and the oxygen atoms of the formyl and ester groups in this compound make it a potential chelating ligand for metal ions. The strength and nature of the ligand-metal bond can be investigated using computational methods.

DFT calculations can be used to determine the geometry of the resulting metal complex and to calculate the binding energy between the ligand and the metal center. This provides a quantitative measure of the stability of the complex. The binding energy can be decomposed into various components (e.g., electrostatic, steric, orbital interactions) to understand the nature of the bonding. Studies on other pyridine-containing ligands have successfully used these methods to evaluate metal-ligand interactions. nih.gov

The introduction of a pyridine moiety into a ligand is known to affect both the thermodynamic properties and coordination kinetics of its metal complexes. unimi.it The rigidity of the pyridine ring can influence the conformation of the resulting complex. For this compound, the bite angle (the angle between the bonds from the metal to the coordinating atoms) would be a key factor in determining which metal ions it can effectively bind.

Molecular Dynamics Simulations of Compound Behavior in Solution

While quantum mechanical calculations are excellent for understanding the properties of a single molecule or small molecular clusters, molecular dynamics (MD) simulations are used to study the behavior of molecules over time in a condensed phase, such as in solution. nih.govmdpi.com

An MD simulation of this compound in a solvent like water or an organic solvent would provide insights into its solvation, conformational dynamics, and intermolecular interactions. The simulation would track the positions and velocities of all atoms in the system over time, based on a force field that describes the interatomic forces.

From an MD trajectory, one can analyze several properties:

Solvation Structure: How solvent molecules arrange themselves around the solute molecule. This can be quantified by calculating radial distribution functions between atoms of the solute and solvent.

Conformational Dynamics: The simulation would show how the molecule flexes and transitions between different conformations in solution. This provides a dynamic picture that complements the static view from conformational analysis.

Hydrogen Bonding: The formation and breaking of hydrogen bonds between the solute and solvent, or between solute molecules at higher concentrations, can be monitored over time.

Transport Properties: Properties like the diffusion coefficient of the molecule in the solvent can be calculated.

MD simulations are particularly powerful for studying how a molecule like this might interact with a larger biological system, such as a protein, by modeling the stability of the protein-ligand complex. rsc.orgpensoft.net

Advanced Spectroscopic and Structural Elucidation Techniques

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Derivatives

No experimental High-Resolution NMR data, including ¹H NMR or ¹³C NMR spectra, for Methyl 3-(6-formyl-2-pyridinyl)benzoate or its complex derivatives could be located in published literature. This type of analysis would be crucial for confirming the molecular structure by identifying the chemical environment of each proton and carbon atom, their couplings, and multiplicities.

Mass Spectrometry (MS) for Reaction Monitoring and Product Identification

There is no available experimental mass spectrometry data for this compound. While theoretical mass and predicted collision cross-section values may be found in databases, empirical data from techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS), which would detail fragmentation patterns and confirm the molecular weight, have not been published.

Infrared (IR) and Raman Spectroscopy for Functional Group Characterization

Specific experimental Infrared (IR) or Raman spectra for this compound are not available in the reviewed literature. Such spectra would be used to identify characteristic vibrational frequencies of its key functional groups, such as the carbonyl (C=O) stretches of the ester and aldehyde, the C-O stretch of the ester, and the aromatic C=C and C-H vibrations of the pyridine (B92270) and benzene (B151609) rings.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

No Ultraviolet-Visible (UV-Vis) absorption spectra for this compound have been documented in scientific publications. This analysis would provide information on the electronic transitions within the molecule, indicating the wavelengths of maximum absorbance (λmax) related to its conjugated aromatic system.

X-ray Diffraction for Solid-State Structure Determination of Derivatives and Complexes

There are no published X-ray diffraction studies for this compound. A single-crystal X-ray diffraction analysis would be the definitive method to determine its precise solid-state structure, including bond lengths, bond angles, and intermolecular interactions. While studies exist for other benzoate (B1203000) derivatives, data for the title compound is absent. nih.govresearchgate.net

Methyl 3 6 Formyl 2 Pyridinyl Benzoate As a Synthetic Building Block and Scaffold

Construction of Multicyclic and Polyheterocyclic Systems

The unique combination of a formyl group and a pyridine (B92270) ring in Methyl 3-(6-formyl-2-pyridinyl)benzoate makes it an ideal candidate for the synthesis of various fused heterocyclic systems. The aldehyde functionality can readily participate in condensation reactions with a variety of binucleophiles, leading to the formation of new heterocyclic rings. For instance, reactions with compounds containing adjacent amine and active methylene groups can lead to the formation of fused pyridopyrimidines or other related polyheterocyclic structures. The pyridine nitrogen atom can also influence the reactivity of the formyl group and participate in directing subsequent cyclization steps. While specific examples detailing the use of this compound in the synthesis of complex polyheterocyclic systems are not extensively documented in publicly available literature, the analogous reactivity of other formyl-substituted pyridines suggests its significant potential in this area. The general strategies for constructing such systems often involve multi-component reactions or tandem cyclization sequences, where the formyl group acts as a key electrophilic center.

Precursor for Advanced Organic Ligands in Supramolecular Assembly

In the field of supramolecular chemistry, the design and synthesis of ligands that can direct the self-assembly of metal ions into predictable and functional architectures is of paramount importance. This compound serves as an excellent precursor for such ligands. The formyl group can be readily converted into various chelating moieties, such as imines, oximes, or hydrazones, through condensation reactions with appropriate amines, hydroxylamines, or hydrazines. This derivatization transforms the initial building block into a multidentate ligand capable of coordinating to metal centers. The resulting ligands, possessing both the pyridine nitrogen and the newly introduced chelating group, can facilitate the formation of discrete metallosupramolecular structures like molecular polygons or polyhedra, as well as extended metal-organic frameworks (MOFs). The benzoate (B1203000) ester group can also be hydrolyzed to the corresponding carboxylic acid, providing an additional coordination site and enabling the formation of more complex and robust assemblies. The structural rigidity of the pyridinyl-benzoate backbone plays a crucial role in controlling the geometry and directionality of the coordination, which is essential for achieving predictable supramolecular architectures.

Table 1: Potential Ligand Modifications and Supramolecular Applications

| Ligand Modification | Potential Coordinating Atoms | Target Supramolecular Structure |

|---|---|---|

| Imine formation | N (pyridine), N (imine) | Metal-organic polygons, cages |

| Oxime formation | N (pyridine), N, O (oxime) | Discrete metal complexes |

| Hydrazone formation | N (pyridine), N, N (hydrazone) | Coordination polymers, MOFs |

Derivatization for Fine Chemical Synthesis and Specialty Materials

The reactivity of the formyl and ester functionalities in this compound allows for its derivatization into a wide array of fine chemicals and precursors for specialty materials. The aldehyde can undergo oxidation to a carboxylic acid, reduction to an alcohol, or participate in various carbon-carbon bond-forming reactions such as the Wittig or Horner-Wadsworth-Emmons reactions. These transformations introduce new functional groups and extend the carbon skeleton, leading to a diverse range of derivatives.

The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to acid chlorides, amides, or other esters. This versatility allows for the incorporation of the pyridinyl-benzoate scaffold into larger molecules, including polymers and dendrimers. For example, conversion of both the formyl and ester groups into polymerizable functionalities could lead to the synthesis of functional polymers with unique optical or electronic properties. The rigid and aromatic nature of the core structure can impart desirable thermal and mechanical properties to these materials.

Table 2: Derivatization Reactions and Potential Applications

| Functional Group | Reaction | Product Functional Group | Potential Application |

|---|---|---|---|

| Formyl | Oxidation | Carboxylic Acid | Monomer for polyesters |

| Formyl | Reduction | Alcohol | Precursor for polyurethanes |

| Formyl | Wittig Reaction | Alkene | Synthesis of conjugated materials |

| Methyl Ester | Hydrolysis | Carboxylic Acid | Intermediate for amide synthesis |

Design and Synthesis of Chemically Novel Molecular Architectures

The structural attributes of this compound make it a valuable scaffold for the design and synthesis of novel and complex molecular architectures. Its defined geometry and the orthogonal reactivity of its functional groups allow for a stepwise and controlled construction of intricate molecules. For instance, the formyl group can be used as an anchor point to build a complex substituent on the pyridine ring, while the ester group can be used to attach the entire molecule to a solid support for combinatorial synthesis or to another molecular fragment.

Future Research Directions and Perspectives

Exploration of Novel Synthetic Pathways

The synthesis of asymmetrically substituted bipyridine and pyridinylbenzene derivatives is an area of active research. mdpi.com While specific literature on the synthesis of Methyl 3-(6-formyl-2-pyridinyl)benzoate is not abundant, established methods for similar structures, such as the Suzuki-Miyaura cross-coupling reaction, offer a viable starting point. nih.govyoutube.commdpi.com This palladium-catalyzed reaction is a powerful tool for forming carbon-carbon bonds between aryl halides and organoboron compounds. youtube.commdpi.com

Future research could focus on optimizing this approach for the specific synthesis of this compound. This would involve exploring different palladium catalysts, ligands, and reaction conditions to achieve high yields and purity. nih.gov For instance, the use of specialized phosphine (B1218219) ligands has been shown to improve the efficiency of Suzuki couplings involving pyridyl nucleophiles. nih.gov

Furthermore, the development of entirely new synthetic routes that are more atom-economical and environmentally benign is a crucial research avenue. This could include exploring transition-metal-free coupling methods or direct C-H activation strategies. mdpi.com The photochemical functionalization of pyridines via pyridinyl radicals represents another innovative approach that could be adapted for the synthesis of this compound. nih.gov

Table 1: Potential Synthetic Approaches for this compound

| Synthetic Method | Description | Potential Advantages |

|---|---|---|

| Suzuki-Miyaura Coupling | Palladium-catalyzed cross-coupling of a boronic acid derivative of one ring with a halide of the other. nih.govyoutube.commdpi.com | High functional group tolerance and generally good yields. youtube.com |

| Direct C-H Arylation | Direct coupling of a C-H bond on one ring with an aryl halide on the other, catalyzed by a transition metal. | Reduces the need for pre-functionalized starting materials. |

Development of New Catalytic Systems Based on Derivatives

The bipyridine and related pyridinylbenzene moieties are renowned for their ability to act as chelating ligands for a wide array of metal ions. researchgate.netnih.gov This makes them excellent scaffolds for the development of novel catalysts. The functional groups present in this compound, the aldehyde and the ester, provide convenient handles for further chemical modification.

Future research can focus on synthesizing derivatives of this compound to create a library of new ligands. These ligands could then be complexed with various transition metals, such as ruthenium, rhenium, or palladium, to generate new catalytic systems. acs.orgresearchgate.net The electronic and steric properties of the ligands can be fine-tuned by modifying the substituents on the benzene (B151609) and pyridine (B92270) rings, potentially leading to catalysts with enhanced activity, selectivity, and stability for a range of organic transformations. youtube.com For example, ruthenium(II)-bipyridine complexes have shown significant promise in various catalytic applications due to their unique photochemical and electrochemical properties. researchgate.net

Advanced Computational Modeling for Predictive Design

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting the properties and reactivity of molecules. nih.govacs.org Advanced computational modeling can provide deep insights into the electronic structure, spectroscopic properties, and reaction mechanisms related to this compound and its derivatives. nih.gov

Future research should employ computational methods to:

Predict the most stable conformations of the molecule and its metal complexes.

Elucidate the electronic properties , such as the HOMO-LUMO gap, which are crucial for understanding its reactivity and potential as a photosensitizer. acs.org

Model reaction pathways for its synthesis and for catalytic cycles involving its derivatives. This can help in the rational design of more efficient catalysts. nih.govufl.edu

Screen virtual libraries of derivatives to identify promising candidates for specific applications, thereby guiding synthetic efforts. nih.gov

For instance, computational studies on other bipyridine-based ligands have successfully predicted their coordination behavior and the properties of their metal complexes. nih.govworldscientific.com Applying these techniques to this compound would accelerate the discovery of its potential applications.

Table 2: Key Parameters for Computational Modeling

| Parameter | Significance |

|---|---|

| Molecular Geometry | Determines the steric environment and potential for intermolecular interactions. |

| Electronic Structure (HOMO/LUMO) | Influences reactivity, redox potentials, and photophysical properties. acs.org |

| Reaction Energy Profiles | Provides insights into reaction mechanisms and helps in catalyst design. nih.gov |

Integration into More Complex Functional Systems for Fundamental Chemical Studies

The unique structure of this compound makes it an ideal building block for the construction of more complex supramolecular architectures and functional materials. depaul.edudepaul.educore.ac.ukdoaj.org The bipyridine-like core can act as a metal-binding unit, while the aldehyde and ester functionalities can be used for covalent modifications, allowing for the programmed self-assembly of intricate structures. nih.govnih.gov

Future research in this area could explore:

The synthesis of supramolecular polymers where the monomer unit is a derivative of this compound. These materials could exhibit interesting photophysical or catalytic properties. depaul.edudepaul.edu

The construction of metal-organic frameworks (MOFs) using this compound or its derivatives as the organic linker. The porous nature of MOFs makes them promising for applications in gas storage, separation, and catalysis.

The development of molecular sensors where the binding of an analyte to the bipyridine core or a functional group derivative leads to a detectable change in a spectroscopic signal. The aldehyde group, for example, could be used to attach a fluorescent reporter group.

The integration of this compound into such systems would not only lead to new functional materials but also provide a platform for studying fundamental chemical processes, such as energy and electron transfer, at the molecular level. researchgate.net

常见问题

Q. What are the common synthetic routes for preparing Methyl 3-(6-formyl-2-pyridinyl)benzoate, and what critical reaction conditions must be controlled to optimize yield?

The synthesis of methyl benzoate derivatives often involves condensation reactions between aromatic aldehydes and ester precursors. For example, analogous compounds like methyl 4-(5-methyl-1H-benzimidazol-2-yl)benzoate are synthesized via refluxing methyl 4-formylbenzoate with amines in the presence of Na₂S₂O₅ in DMF, requiring strict control of stoichiometry and reaction duration to prevent side reactions . Similarly, condensation of aryl acids with amino-hydroxybenzoate esters under reflux conditions (e.g., 15 hours) is a viable route, with ice quenching used to isolate products . Key parameters include temperature control (to avoid decomposition), solvent polarity (to stabilize intermediates), and catalyst selection (e.g., 4-DMAP for acylations) .

Q. Which spectroscopic and crystallographic techniques are most reliable for characterizing this compound, and how should data be interpreted?

- NMR Spectroscopy : ¹H and ¹³C NMR are critical for confirming the presence of the formyl group (δ ~9.8–10.2 ppm for aldehydes) and ester moiety (δ ~3.8–4.0 ppm for methyl esters). Discrepancies in splitting patterns may indicate rotational barriers or intermolecular interactions .

- X-ray Crystallography : SHELX programs (e.g., SHELXL) are widely used for structural refinement. For example, in analogous pyridinyl benzoates, mean C–C bond lengths of 1.39 Å and R-factors <0.05 indicate high data accuracy .

- Mass Spectrometry : High-resolution ESI-MS can confirm molecular weight (e.g., [M+H]⁺ at m/z 256.1 for C₁₄H₁₁NO₃), with deviations >2 ppm suggesting impurities .

Advanced Research Questions

Q. How can researchers resolve discrepancies between experimental spectroscopic data and computational modeling results for this compound?

Discrepancies often arise from solvent effects, conformational flexibility, or approximations in DFT calculations. Strategies include:

- Solvent Correction : Apply implicit solvent models (e.g., PCM) to computational data to match experimental NMR conditions .

- Dynamic NMR Analysis : Probe temperature-dependent spectra to identify rotameric equilibria affecting chemical shifts .

- Crystallographic Validation : Use SHELXL-refined X-ray structures to benchmark DFT-optimized geometries, particularly for torsional angles around the pyridinyl-benzoate linkage .

Q. What strategies are effective in addressing unexpected reactivity of the formyl group during nucleophilic addition reactions?

The formyl group’s electrophilicity can lead to side reactions (e.g., aldol condensation or oxidation). Mitigation approaches include:

- Protection/Deprotection : Temporarily convert the aldehyde to an acetal using ethylene glycol under acidic conditions, then regenerate it post-reaction .

- Low-Temperature Reactions : Perform additions at −78°C (e.g., Grignard reactions) to slow competing pathways .

- Steric Shielding : Introduce bulky substituents adjacent to the formyl group to hinder undesired nucleophilic attack .

Q. When crystallographic data indicates a different molecular conformation than predicted by DFT calculations, what analytical approaches should be prioritized?

- Twinned Data Refinement : Use SHELXL’s TWIN/BASF commands to model crystal twinning, which may artificially distort bond angles .

- Hirshfeld Surface Analysis : Compare experimental (X-ray) and theoretical (DFT) intermolecular contacts to identify packing forces overriding gas-phase conformations .

- Torsional Potential Scans : Perform relaxed scans on DFT models to identify low-energy conformers missed in static calculations .

Q. What methodological considerations are critical when incorporating this compound into high-throughput screening for kinase inhibitors?

- Structural Analogues : Design libraries based on pyridinyl-benzoate scaffolds with proven bioactivity, such as ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate derivatives .

- Fluorinated Derivatives : Introduce fluorine at the pyridinyl 6-position to enhance metabolic stability and binding affinity, as seen in trifluoromethylpyridine-based drugs .

- Assay Compatibility : Ensure solubility in DMSO/PBS buffers (e.g., ≥10 mM stock) and validate against false positives from aldehyde-mediated protein crosslinking .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|